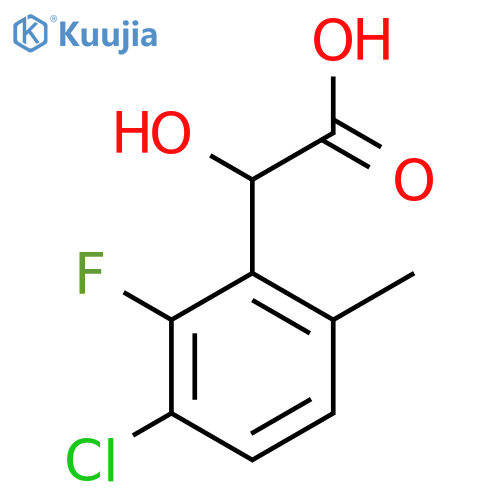

Cas no 1807168-53-1 (3-Chloro-2-fluoro-6-methylmandelic acid)

3-Chloro-2-fluoro-6-methylmandelic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-fluoro-6-methylmandelic acid

-

- インチ: 1S/C9H8ClFO3/c1-4-2-3-5(10)7(11)6(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)

- InChIKey: QVRLVBBPPFEMQR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C)=C(C=1F)C(C(=O)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 57.5

3-Chloro-2-fluoro-6-methylmandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024162-500mg |

3-Chloro-2-fluoro-6-methylmandelic acid |

1807168-53-1 | 97% | 500mg |

815.00 USD | 2021-06-18 | |

| Alichem | A015024162-250mg |

3-Chloro-2-fluoro-6-methylmandelic acid |

1807168-53-1 | 97% | 250mg |

475.20 USD | 2021-06-18 | |

| Alichem | A015024162-1g |

3-Chloro-2-fluoro-6-methylmandelic acid |

1807168-53-1 | 97% | 1g |

1,460.20 USD | 2021-06-18 |

3-Chloro-2-fluoro-6-methylmandelic acid 関連文献

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230

3-Chloro-2-fluoro-6-methylmandelic acidに関する追加情報

Recent Advances in the Study of 3-Chloro-2-fluoro-6-methylmandelic acid (CAS: 1807168-53-1)

The compound 3-Chloro-2-fluoro-6-methylmandelic acid (CAS: 1807168-53-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral mandelic acid derivative is of particular interest due to its potential applications in the synthesis of bioactive molecules and as a building block for pharmaceuticals. Recent studies have focused on its stereoselective synthesis, physicochemical properties, and biological activities, positioning it as a promising candidate for further drug development.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 3-Chloro-2-fluoro-6-methylmandelic acid, emphasizing its role as a key intermediate in the production of novel kinase inhibitors. The research team developed an efficient enantioselective synthesis method using asymmetric hydrogenation, achieving high yields (up to 92%) and excellent enantiomeric excess (ee > 99%). This advancement addresses previous challenges in obtaining the compound in optically pure form, which is crucial for its application in chiral drug synthesis.

Further investigations into the compound's biological activity have revealed its potential as a modulator of inflammatory pathways. In vitro studies demonstrated that 3-Chloro-2-fluoro-6-methylmandelic acid exhibits significant inhibitory effects on NF-κB activation at micromolar concentrations (IC50 = 3.2 μM). These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest its possible utility in developing anti-inflammatory agents, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.

The physicochemical characterization of 3-Chloro-2-fluoro-6-methylmandelic acid has also been a focus of recent research. A comprehensive analysis of its crystal structure, solubility profile, and stability under various conditions was conducted and reported in Crystal Growth & Design (2024). The study revealed that the compound forms stable monoclinic crystals with favorable thermal properties (melting point 158-160°C), making it suitable for formulation development. The researchers also noted its improved solubility in polar aprotic solvents compared to similar mandelic acid derivatives.

In the context of drug discovery, computational studies have been employed to predict the binding modes of 3-Chloro-2-fluoro-6-methylmandelic acid derivatives with various biological targets. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2023) identified potential interactions with several protein kinases, particularly those involved in cancer pathways. These in silico findings provide a foundation for future structure-activity relationship studies and rational drug design efforts.

The safety profile of 3-Chloro-2-fluoro-6-methylmandelic acid has been preliminarily assessed in recent toxicological studies. Acute toxicity tests in rodent models showed favorable results, with an LD50 > 2000 mg/kg, suggesting low acute toxicity. However, researchers caution that more extensive safety evaluations, including chronic toxicity and genotoxicity studies, are needed before clinical applications can be considered.

Looking forward, the pharmaceutical industry has shown growing interest in 3-Chloro-2-fluoro-6-methylmandelic acid as evidenced by recent patent filings. Several companies have claimed novel synthetic methods and pharmaceutical compositions incorporating this compound, particularly for use in combination therapies. The continued exploration of its derivatives and analogs is expected to yield new therapeutic candidates in the coming years.

1807168-53-1 (3-Chloro-2-fluoro-6-methylmandelic acid) 関連製品

- 1016734-35-2(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine)

- 1622351-34-1(Exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride)

- 1261998-16-6(4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine)

- 1805515-33-6(4,5-Bis(trifluoromethyl)-2-cyanobenzyl bromide)

- 2247487-29-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2S)-2-[(ethoxycarbonyl)amino]-3-phenylpropanoate)

- 2034523-27-6(4-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)

- 1096800-92-8(3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid)

- 222989-99-3(Finasteride acetate)

- 1264044-54-3(3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 1805578-43-1(3-Cyano-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)